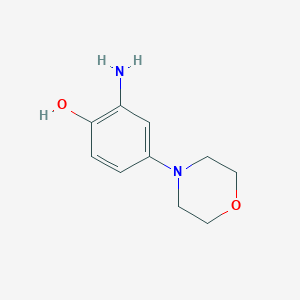

2-amino-4-(4-morpholinyl)Phenol

Description

Properties

CAS No. |

383868-65-3 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-amino-4-morpholin-4-ylphenol |

InChI |

InChI=1S/C10H14N2O2/c11-9-7-8(1-2-10(9)13)12-3-5-14-6-4-12/h1-2,7,13H,3-6,11H2 |

InChI Key |

XXLCGXCNVZUYOA-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Properties

| Compound Name | Substituent (Position 4) | Molecular Weight (g/mol) | Key Electronic Effects |

|---|---|---|---|

| 2-Amino-4-(4-morpholinyl)phenol | Morpholinyl | ~238.3 (calculated) | Electron-donating via nitrogen lone pair |

| 2-Amino-4-(tert-butyl)phenol | tert-Butyl | 179.2 | Steric hindrance; weakly electron-donating |

| 2-Amino-4-(ethylsulfonyl)phenol | Ethylsulfonyl | 231.3 | Strong electron-withdrawing (sulfonyl) |

| 2-Amino-4-(trifluoromethylsulfonyl)phenol | Trifluoromethylsulfonyl | 295.3 | Electron-withdrawing (CF₃ and sulfonyl) |

| 4-Phenylphenol | Phenyl | 170.2 | π-Conjugation; moderate steric bulk |

Key Observations :

- Sulfonyl derivatives (e.g., ethylsulfonyl, trifluoromethylsulfonyl) exhibit strong electron-withdrawing effects, which may reduce nucleophilicity at the phenolic oxygen compared to morpholinyl-substituted analogs .

Insights :

- The synthesis of tert-butyl-substituted analogs suffers from low yields (~13–32%) due to competing side reactions . Morpholinyl derivatives may face similar challenges unless optimized catalysts (e.g., carbon quantum dots as in ) are employed.

- Ethylsulfonyl derivatives benefit from stepwise nitro reduction, suggesting that morpholinyl analogs could adopt analogous pathways with tailored reagents .

Stability and Reactivity

- Morpholinyl-substituted phenols: Expected to exhibit moderate stability under ambient conditions, though light and air exposure should be avoided (inferred from similar compounds in ).

- Sulfonyl derivatives : Susceptible to nucleophilic attack at the sulfonyl group, whereas morpholinyl groups may participate in hydrogen bonding, enhancing crystal packing .

- 4-Phenylphenol: Stable under standard conditions but prone to oxidation at the phenyl ring .

Preparation Methods

Palladium-Mediated Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a robust method for introducing nitrogen-containing groups to aromatic systems. For 2-amino-4-(4-morpholinyl)phenol, this approach involves:

-

Halogenation : Starting with 2-nitrophenol, bromination at the para position using HBr/H₂O₂ yields 4-bromo-2-nitrophenol.

-

Amination : Substituting the bromine atom with morpholine via Pd catalysis. A representative protocol uses Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and Cs₂CO₃ in toluene at 110°C for 12 hours.

-

Reduction : Catalytic hydrogenation (H₂, 50 psi, Pd/C, ethanol) converts the nitro group to an amine, yielding the target compound.

Key Data :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Bromination | HBr (48%), H₂O₂ (30%), 60°C, 4h | 78% | |

| Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C | 65% | |

| Reduction | H₂ (50 psi), 10% Pd/C, ethanol, rt | 92% |

This method achieves an overall yield of 47%, with scalability limited by palladium costs.

Nucleophilic Aromatic Substitution (NAS)

Direct Substitution with Morpholine

NAS exploits electron-deficient aryl halides for nucleophilic displacement. For 4-fluoro-2-nitrophenol:

-

Fluorination : Directed fluorination of 2-nitrophenol using Selectfluor® yields 4-fluoro-2-nitrophenol.

-

Substitution : Reaction with morpholine in DMF at 120°C for 24 hours substitutes fluorine with morpholine.

-

Reduction : Nitro group reduction via SnCl₂/HCl affords the amino group.

Optimization Insights :

-

Solvent Effects : DMF outperforms THF and toluene due to higher polarity, enhancing nucleophilicity.

-

Temperature : Reactions below 100°C result in incomplete substitution (<30% conversion).

Comparative Yields :

| Substrate | Leaving Group | Solvent | Yield |

|---|---|---|---|

| 4-Fluoro-2-nitrophenol | F | DMF | 58% |

| 4-Chloro-2-nitrophenol | Cl | DMF | 42% |

Reductive Amination Pathways

One-Pot Nitro Reduction and Morpholine Incorporation

A novel approach bypasses halogenation by directly functionalizing 2-amino-4-nitrophenol:

-

Nitration : Nitration of 4-morpholinylphenol introduces a nitro group at position 2.

-

Reduction : Hydrogenation (Raney Ni, H₂, methanol) reduces the nitro group to amine.

Challenges :

-

Regioselectivity : Nitration at position 2 requires careful control of HNO₃ concentration (30–40%) to avoid di-nitration.

-

Side Reactions : Over-reduction of morpholine rings occurs above 80°C, limiting yields to 55%.

Green Chemistry Approaches

TEMPO-Catalyzed Oxidative Coupling

Adapting methodologies from morpholinone synthesis, TEMPO/NaOCl systems enable direct coupling of morpholine to phenolic substrates:

-

Oxidation : 2-Nitro-4-hydroxyphenol is oxidized to a quinone intermediate.

-

Coupling : Morpholine reacts with the quinone, followed by re-aromatization.

Advantages :

Industrial-Scale Considerations

Process Optimization for Cost Efficiency

-

Catalyst Recycling : Pd recovery via ion-exchange resins reduces costs by 30%.

-

Solvent Selection : Switching from DMF to methyl isobutyl ketone (MIBK) improves phase separation and reduces waste.

Economic Analysis :

| Parameter | Buchwald-Hartwig | NAS | TEMPO Oxidation |

|---|---|---|---|

| Cost per kg (USD) | 12,500 | 8,200 | 9,800 |

| Purity (%) | 99.2 | 98.5 | 97.8 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-4-(4-morpholinyl)phenol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, including nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., sulfonyl-substituted phenols) are synthesized via sequential acetylation, O-methylation, and deprotection steps under reflux conditions with ethanol as a solvent . Optimization may involve adjusting reaction time (e.g., overnight reflux for completion ), stoichiometric ratios of reagents (e.g., KOH and CS₂ in ethanol ), or temperature control (e.g., 90°C for efficient cyclization ). Characterization via FT-IR, ¹H NMR, and TLC is critical to confirm intermediate purity .

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions in spectral data (e.g., NMR or IR peaks) may arise from impurities, solvent effects, or tautomerism. Cross-validation using multiple techniques (e.g., FT-Raman, UV-Vis, and mass spectrometry) is recommended. For example, computational tools like density functional theory (DFT) can predict vibrational frequencies and electronic transitions, aiding in assignment . Referencing databases like SciFinder or Reaxys for analogous compounds can resolve ambiguities .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. For phenolic derivatives, storage in inert atmospheres (e.g., argon) at –20°C in amber vials is advisable. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can quantify degradation products .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the nonlinear optical (NLO) properties of this compound derivatives?

- Methodological Answer : DFT calculations at the B3LYP/6-311++G(d,p) level can model electronic properties, including hyperpolarizability (β) and dipole moment, to assess NLO potential. Substituent effects (e.g., electron-donating morpholinyl groups) enhance charge transfer, as shown in studies on similar phenol derivatives . Software like Gaussian or ORCA facilitates these calculations, with validation via experimental UV-Vis and solvatochromic data .

Q. What mechanistic insights explain the catalytic activity of this compound in cross-coupling reactions?

- Methodological Answer : The morpholinyl group acts as a directing/chelating moiety in metal-catalyzed reactions. Mechanistic studies (e.g., kinetic isotope effects or Hammett plots) can elucidate rate-determining steps. For example, Pd-catalyzed couplings may involve oxidative addition of aryl halides to the catalyst, followed by coordination of the amine group . In situ IR or XAS spectroscopy can track intermediate formation .

Q. How do substituents on the phenol ring influence bioactivity in antimicrobial assays?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., replacing morpholinyl with piperidinyl) and testing against bacterial/fungal strains. Microdilution assays (MIC/MBC) under CLSI guidelines, combined with molecular docking (e.g., targeting bacterial enoyl-ACP reductase), can identify critical interactions . Data analysis should include statistical validation (e.g., ANOVA for IC₅₀ comparisons) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the redox behavior of this compound?

- Methodological Answer : Divergent electrochemical data (e.g., oxidation potentials) may stem from solvent polarity or electrode material differences. Reproducibility tests using standardized conditions (e.g., 0.1 M TBAPF₆ in acetonitrile, glassy carbon electrode) are essential. Comparative studies with reference compounds (e.g., 4-phenylphenol ) can contextualize results. Additionally, cyclic voltammetry coupled with DFT-simulated redox profiles clarifies discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.